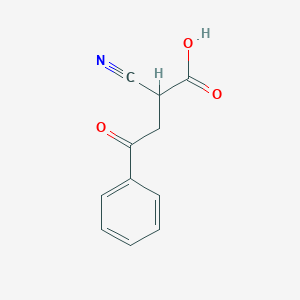

2-Cyano-4-oxo-4-phenylbutanoic acid

Description

Properties

Molecular Formula |

C11H9NO3 |

|---|---|

Molecular Weight |

203.19 g/mol |

IUPAC Name |

2-cyano-4-oxo-4-phenylbutanoic acid |

InChI |

InChI=1S/C11H9NO3/c12-7-9(11(14)15)6-10(13)8-4-2-1-3-5-8/h1-5,9H,6H2,(H,14,15) |

InChI Key |

OWPLERSLWQBCIQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC(C#N)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between 2-cyano-4-oxo-4-phenylbutanoic acid and related compounds:

Acidity and Reactivity

- Cyano Group Impact: The strong electron-withdrawing -CN group in this compound increases the acidity of its carboxylic acid (pKa ~2.5–3.0) compared to 2-oxo-4-phenylbutyric acid (pKa ~3.5–4.0) .

- Halogen Effects: The 4-(4-chlorophenyl) derivative’s -Cl group (electron-withdrawing) enhances ester stability but reduces solubility in polar solvents . In contrast, the fluorine in 4-[(2-fluorophenyl)amino]-4-oxobutanoic acid improves metabolic resistance and binding affinity in coordination complexes .

Preparation Methods

Reaction Mechanism and Conditions

The Friedel-Crafts acylation proceeds through electrophilic aromatic substitution, where succinic anhydride acts as the acylating agent. AlCl₃ coordinates to the carbonyl oxygen, enhancing the electrophilicity of the acyl carbon. The reaction yields 4-oxo-4-phenylbutanoic acid after hydrolysis of the intermediate acylium ion.

Key Parameters:

-

Molar Ratio: Succinic anhydride : AlCl₃ = 1 : 2 (stoichiometric excess of AlCl₃ ensures complete activation).

-

Solvent: Dichloromethane or nitrobenzene (polar aprotic solvents enhance electrophilicity).

-

Temperature: 0–5°C (to control exothermicity).

Isolation and Purification

The crude product is isolated via aqueous workup, followed by recrystallization from benzene or ethyl acetate. The reported melting point of 4-oxo-4-phenylbutanoic acid is 121°C .

The introduction of the cyano group at the α-position (C-2) of 4-oxo-4-phenylbutanoic acid requires precise functional group transformations. Two primary methodologies have been explored:

Hell–Volhard–Zelinskii (HVZ) Bromination

The α-hydrogen adjacent to the ketone in 4-oxo-4-phenylbutanoic acid is brominated using bromine (Br₂) in the presence of phosphorus tribromide (PBr₃) as a catalyst. This yields 2-bromo-4-oxo-4-phenylbutanoic acid .

Reaction Conditions:

-

Temperature: 0°C (prevents over-bromination).

-

Solvent: Acetic acid (facilitates protonation of the carbonyl).

Nucleophilic Substitution with Cyanide

The brominated intermediate undergoes nucleophilic substitution with potassium cyanide (KCN) or sodium cyanide (NaCN) in dimethylformamide (DMF). The reaction proceeds via an SN2 mechanism , replacing bromine with a cyano group to form this compound.

Optimization Notes:

Dehydration of Carboxamide Intermediates

An alternative route involves the dehydration of a carboxamide derivative. This method, adapted from patent literature, avoids halogenation and leverages amide chemistry.

Synthesis of 2-Carbamoyl-4-oxo-4-phenylbutanoic Acid

4-Oxo-4-phenylbutanoic acid is converted to its acid chloride using thionyl chloride (SOCl₂). Subsequent reaction with aqueous ammonia yields the corresponding carboxamide.

Dehydration to Nitrile

The carboxamide is treated with a dehydrating agent, such as phosphorus oxychloride (POCl₃), in the presence of pyridine. This step facilitates the conversion of the amide to a nitrile via a Boyer reaction mechanism .

Critical Parameters:

-

Molar Ratio: POCl₃ : carboxamide = 3 : 1 (ensures complete dehydration).

-

Solvent: Pyridine (acts as both base and solvent).

-

Temperature: Reflux at 80°C for 4–6 hours.

Esterification-Hydrolysis Pathway

A third approach involves synthesizing the ethyl ester derivative followed by hydrolysis to the free acid.

Synthesis of Ethyl 2-Cyano-4-oxo-4-phenylbutanoate

The ethyl ester of 4-oxo-4-phenylbutanoic acid is prepared via Fischer esterification (ethanol, H₂SO₄). Subsequent bromination and cyanation (as in Section 2.1) yield the esterified nitrile.

Acidic Hydrolysis

The ester is hydrolyzed under acidic conditions (HCl, H₂O, reflux) to produce this compound.

Yield Considerations:

-

Ester hydrolysis typically achieves >90% conversion.

-

Purification via column chromatography (silica gel, ethyl acetate/hexane) enhances purity.

Mechanistic and Kinetic Insights

Role of Solvent Polarity

The dielectric constant of the reaction medium significantly impacts cyanation efficiency. Polar solvents (e.g., DMF) stabilize transition states in SN2 reactions, enhancing cyanide nucleophilicity. Conversely, nonpolar solvents (e.g., toluene) favor dehydration pathways by stabilizing neutral intermediates.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-Cyano-4-oxo-4-phenylbutanoic acid, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via a Knoevenagel condensation between phenylacetonitrile and a ketone precursor (e.g., ethyl oxaloacetate) under basic conditions. Optimizing reaction parameters such as temperature (60–80°C), solvent polarity (e.g., ethanol or DMF), and catalyst choice (e.g., piperidine or ammonium acetate) significantly impacts yield. Protecting the cyano group during synthesis may prevent side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be observed?

- Methodological Answer :

- FT-IR : A sharp peak at ~2240 cm⁻¹ confirms the cyano (-CN) group, while the ketone (C=O) appears at ~1700 cm⁻¹.

- ¹H/¹³C NMR : The phenyl protons resonate at δ 7.3–7.5 ppm, and the ketone carbon appears at ~200 ppm.

- Mass Spectrometry (ESI-MS) : The molecular ion [M-H]⁻ at m/z 201.04 confirms the molecular formula C₁₁H₇NO₃. Cross-validate with elemental analysis for purity .

Q. How does the electronic nature of the cyano group influence the compound’s reactivity in comparison to other substituents (e.g., fluorine or methoxy groups)?

- Methodological Answer : The electron-withdrawing cyano group increases electrophilicity at the ketone, enhancing susceptibility to nucleophilic attack (e.g., by amines or hydrazines). Comparative studies with fluorophenyl analogs (e.g., 4-(2-fluorophenyl)-4-oxobutanoic acid) show reduced reactivity due to fluorine’s inductive effects, highlighting the cyano group’s role in directing regioselectivity .

Advanced Research Questions

Q. What computational approaches are used to model the interaction of this compound with biological targets, and how do these predictions align with experimental data?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict charge distribution and reactive sites. Molecular docking (AutoDock Vina) against enzymes like cyclooxygenase-2 (COX-2) or kinases reveals binding affinities. Experimental validation via enzyme inhibition assays (IC₅₀ measurements) and X-ray crystallography can confirm docking results .

Q. How do steric and electronic effects of the cyano and ketone groups influence regioselectivity in nucleophilic addition reactions?

- Methodological Answer : The ketone’s electrophilicity drives nucleophilic attack at the carbonyl carbon, while the cyano group’s electron-withdrawing effect stabilizes intermediates. Steric hindrance from the phenyl ring directs nucleophiles (e.g., Grignard reagents) to less hindered positions. Kinetic studies (e.g., monitoring reaction rates via HPLC) and isotopic labeling (¹³C) can elucidate mechanistic pathways .

Q. Are there discrepancies in reported biological activities of derivatives, and how can researchers reconcile these in experimental design?

- Methodological Answer : Contradictions arise from variations in substituent positioning (e.g., para vs. ortho cyano groups) and assay conditions (e.g., cell line specificity). To address this:

- Use standardized assays (e.g., NIH/3T3 for cytotoxicity).

- Control for solvent effects (DMSO concentration ≤0.1%).

- Compare derivatives with structurally defined analogs (e.g., 4-oxo-4-phenylbutanoic acid lacking the cyano group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.